tert-Butyl 2,6-diiodopyridin-3-yl carbonate
Overview
Description
tert-Butyl 2,6-diiodopyridin-3-yl carbonate is a halogenated heterocyclic compound with the empirical formula C10H11I2NO3 and a molecular weight of 447.01 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of iodine atoms on the pyridine ring.
Preparation Methods
The synthesis of tert-Butyl 2,6-diiodopyridin-3-yl carbonate typically involves the reaction of 2,6-diiodopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester
Chemical Reactions Analysis
tert-Butyl 2,6-diiodopyridin-3-yl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The carbonate ester group can be hydrolyzed to yield the corresponding alcohol and carbon dioxide.
Scientific Research Applications
tert-Butyl 2,6-diiodopyridin-3-yl carbonate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of halogenated heterocycles.
Biology: The compound is used in biochemical research to study the effects of halogenated compounds on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 2,6-diiodopyridin-3-yl carbonate is not well-understood. the presence of iodine atoms on the pyridine ring suggests that it may interact with biological molecules through halogen bonding, which can influence molecular recognition and binding processes .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2,6-diiodopyridin-3-yl carbonate include:
tert-Butyl 2,5-diiodopyridin-3-yl carbonate: Similar structure but with iodine atoms at different positions on the pyridine ring.
tert-Butyl 2,5-dibromopyridin-3-yl carbonate: Contains bromine atoms instead of iodine, which affects its reactivity and chemical properties.
tert-Butyl 5-methoxypyridin-3-yl carbonate: Contains a methoxy group instead of halogens, leading to different chemical behavior.
These compounds highlight the unique properties of this compound, particularly its reactivity due to the presence of iodine atoms.
Properties
IUPAC Name |
tert-butyl (2,6-diiodopyridin-3-yl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO3/c1-10(2,3)16-9(14)15-6-4-5-7(11)13-8(6)12/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQYIMVKIVIVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C(N=C(C=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673864 | |
Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138444-12-8 | |
Record name | tert-Butyl 2,6-diiodopyridin-3-yl carbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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